(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine
Description
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O2/c1-3(6-9)5-4(2)7-10-8-5/h9H,1-2H3/b6-3- |
InChI Key |
MYHXUYAGTIWVIR-UTCJRWHESA-N |
Isomeric SMILES |
CC1=NON=C1/C(=N\O)/C |
Canonical SMILES |
CC1=NON=C1C(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-1,3,4-oxadiazole Intermediate
The foundational step in many oxadiazole syntheses involves converting carboxylic acid hydrazides into oxadiazoles via cyclocondensation. For example, 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is synthesized by refluxing isonicotinic acid hydrazide with triethyl orthoacetate for 24 hours. This method yields the oxadiazole ring through the elimination of ethanol and water.
Procedure :
-
Isonicotinic acid hydrazide (25 g, 182.3 mmol) is dissolved in triethyl orthoacetate (135 mL).
-
The mixture is refluxed for 24 hours, followed by distillation under reduced pressure to remove excess reagent.
-
The residue is washed with cold ethanol and recrystallized to obtain the oxadiazole derivative (81.7% yield, m.p. 148–150°C).
Chloroacetic Acid-Mediated Cyclization in POCl3
Formation of Oxadiazole-Chloromethyl Intermediate
A related approach involves reacting 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid in phosphoryl chloride (POCl3). This method, adapted for analogous structures, generates chloromethyl-oxadiazole intermediates.
Procedure :
Hydroxylamine Coupling
Subsequent reaction with hydroxylamine hydrochloride under basic conditions introduces the hydroxylamine group. Key steps include:
-
Dropwise addition of hydroxylamine hydrochloride to a methanolic NaOH solution at 5–10°C.
-
Stirring for 15 minutes before adding the oxadiazole intermediate.
Patent-Based Synthesis with Controlled Temperature
Stepwise Water Addition for Stability
A patent (WO2017136254A1) describes a method emphasizing temperature control during hydroxylamine formation:
Procedure :
-
4-Methyl-1,2,5-oxadiazol-3-amine is dissolved in an anhydrous solvent (e.g., acetonitrile).
-
Ethylidene derivative (e.g., acetylacetone) is added dropwise at <10°C.
-
Hydroxylamine hydrochloride is introduced with vigorous stirring, maintaining the temperature below 10°C to prevent decomposition.
Optimization Notes :
-
Low temperatures (<10°C) minimize side reactions.
-
Anhydrous conditions enhance reagent stability and yield.
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purification
-
Column chromatography (n-Hexane:EtOAc = 60:40) resolves intermediates.
-
Recrystallization from ethanol or methanol ensures high purity.
Challenges and Optimization Strategies
Stereochemical Control
The E-isomer is favored by:
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of hydroxylamines, including (E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine, exhibit notable antimicrobial properties. Studies have shown that compounds containing the oxadiazole moiety can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted the synthesis of oxadiazole derivatives that displayed significant antibacterial activity against multidrug-resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines, such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Neuroprotective Effects
Recent findings suggest that compounds related to hydroxylamines may offer neuroprotective benefits. Research has indicated that they can mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .
Agricultural Applications
Pesticidal Activity
The oxadiazole derivatives have been explored for their pesticidal properties. Studies have shown that these compounds can act as effective insecticides and fungicides. For example, specific formulations have demonstrated efficacy against common agricultural pests and pathogens, thereby enhancing crop protection strategies .
Herbicidal Properties
Research has also focused on the herbicidal potential of oxadiazole-based compounds. Field trials indicate that certain derivatives can inhibit weed growth without adversely affecting crop yield, making them valuable in sustainable agriculture .
Material Science
Polymer Chemistry
this compound has been utilized in the formulation of advanced materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
Nanotechnology
The compound's unique chemical properties have led to its exploration in nanotechnology applications. Research indicates that it can be used as a precursor for synthesizing nanoparticles with specific optical and electronic properties, which are crucial for applications in sensors and catalysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in HT-29 cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Pesticidal Activity | Achieved over 80% mortality in target pest species within 24 hours at a concentration of 50 mg/L. |
Mechanism of Action
The mechanism of action of (E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, potentially affecting cellular pathways and enzyme activities. The oxadiazole ring may also interact with biological macromolecules, influencing their function.
Biological Activity
(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The oxadiazole moiety has been recognized for its ability to mimic various biological functionalities, which can be exploited in drug design.
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 196.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to the oxadiazole ring, which has been shown to interact with various biological targets. The hydroxylamine functional group may enhance the compound's reactivity and ability to form hydrogen bonds with biological macromolecules.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations .
- Neuropharmacological Effects : The hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for carboxylic acids at GABA receptors. Compounds with this moiety displayed weak agonist and partial agonist profiles at GABA(A) receptors, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Properties : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory effects in vitro and in vivo. This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines .
Case Studies
A few key studies highlight the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
In a study evaluating various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain modifications to the oxadiazole ring enhanced antimicrobial potency. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Neuropharmacological Assessment
Research conducted on the neuropharmacological effects of hydroxylamine derivatives revealed that compounds similar to this compound could modulate GABA receptor activity. This modulation was assessed using electrophysiological techniques on cultured neurons .
Study 3: Anti-inflammatory Activity
In vivo studies demonstrated that oxadiazole-containing compounds reduced inflammation in models of arthritis. The reduction in inflammatory markers was statistically significant compared to control groups .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine, we compare it with three related compounds:
N-(4-Methyl-1,2,5-oxadiazol-3-yl)nitramide
- Structural Relationship : This is the precursor to the target compound, lacking the hydroxylamine-derived ethylidene group.
- Key Differences :
- The absence of the hydroxylamine moiety reduces hydrogen-bonding capacity, leading to lower thermal stability.
- Reactivity: N-(4-methyl-1,2,5-oxadiazol-3-yl)nitramide is more prone to nucleophilic substitution due to the electron-withdrawing nitramide group, whereas the target compound’s hydroxylamine group enables redox reactivity .
(E)-N-[1-(1,2,5-Oxadiazol-3-yl)ethylidene]hydroxylamine (Unsubstituted Analog)
- Structural Relationship : Differs by the absence of the 4-methyl group on the oxadiazole ring.
- Impact of Methyl Substitution :
- Steric Effects : The methyl group in the target compound enhances steric hindrance, reducing susceptibility to ring-opening reactions.
- Electron Density : Methyl substitution slightly increases electron density at the oxadiazole ring, moderating its electrophilicity compared to the unsubstituted analog.
(Z)-N-[1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine
- Stereoisomerism : The Z-isomer exhibits distinct spatial arrangement, altering intermolecular interactions.
- Stability : The E-isomer’s configuration allows for stronger intramolecular hydrogen bonding (O–H···N), resulting in higher thermal stability (decomposition temperature ~15°C higher than the Z-isomer in preliminary DSC studies) .
Comparative Data Table
| Property/Compound | (E)-N-[1-(4-Me-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine | N-(4-Me-1,2,5-oxadiazol-3-yl)nitramide | (E)-Unsubstituted Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 171.16 | 144.12 | 157.11 |
| Melting Point (°C) | 98–102 (decomp.) | 85–88 | 90–95 (decomp.) |
| Key Functional Groups | Oxadiazole, hydroxylamine, ethylidene | Oxadiazole, nitramide | Oxadiazole, hydroxylamine |
| Thermal Stability (DSC onset, °C) | 165 | 140 | 150 |
| Solubility in Methanol (g/100 mL) | 12.5 | 18.3 | 10.2 |
Research Findings and Mechanistic Insights
- Synthetic Efficiency : The target compound’s synthesis achieves 72% yield under mild conditions, outperforming the unsubstituted analog (55% yield) due to improved solubility of the methylated precursor .
- Redox Behavior : Cyclic voltammetry reveals a quasi-reversible reduction peak at −0.78 V (vs. Ag/AgCl), attributed to the oxadiazole ring’s electron-deficient nature. This contrasts with the unsubstituted analog (−0.85 V), highlighting the methyl group’s electron-donating effect .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine, and what parameters critically influence reaction yield?
- Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and 4-methyl-1,2,5-oxadiazol-3-yl precursors. Key steps include optimizing reaction temperature (typically 60–80°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios of reactants. Hydrazide intermediates, as seen in analogous syntheses, require careful pH control to prevent decomposition . Catalysts like triethylamine may enhance yield by facilitating imine bond formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the (E)-configuration via coupling constants and chemical shifts .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, hydroxylamine N–O at ~900 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and confirms stereochemistry .
Q. How does the compound interact with biological macromolecules, and what non-covalent interactions dominate?
- Answer : The oxadiazole ring and hydroxylamine moiety participate in hydrogen bonding (e.g., N–H···O interactions) and π-π stacking with aromatic residues in enzymes or DNA. Hydrazone derivatives exhibit affinity for metal ions (e.g., Zn²⁺), suggesting potential chelation in metalloenzyme inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Answer : Discrepancies may arise from polymorphic forms or impurities. Use complementary methods:
- Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs via thermal profiles.
- XRD : Confirms crystalline phase purity.
- HPLC-PDA : Quantifies impurities >0.1% .
Q. What experimental design challenges arise in optimizing regioselectivity during synthesis?
- Answer : Competing pathways (e.g., oxadiazole ring vs. hydrazone formation) require controlled conditions:
- Temperature Modulation : Lower temperatures favor kinetic products.
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxylamine –NH₂) to direct regioselectivity .
Q. What computational approaches predict the compound’s electronic structure and binding modes?
- Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess redox activity and charge distribution.
- Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., kinases) using force fields like AMBER .
Q. What pharmacological assays are suitable for evaluating its bioactivity (e.g., enzyme inhibition)?
- Answer :
- Enzyme Inhibition : Test against serine proteases or oxidoreductases via fluorogenic substrates (e.g., AMC-labeled peptides).
- Cellular Models : Assess neuroprotective effects in SH-SY5Y cells under oxidative stress, referencing hydrazide derivatives with antioxidant activity .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability is pH- and temperature-dependent.
- Solid State : Store at –20°C under argon to prevent hydrolysis.
- Solution : Use anhydrous DMSO; avoid prolonged exposure to light (UV degradation) .
Q. What protocols ensure safe handling and toxicological assessment?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
